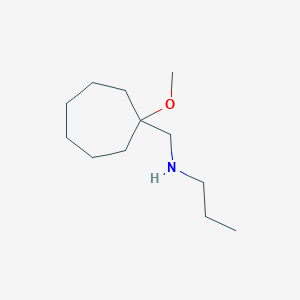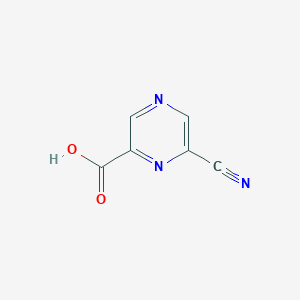
3-Iodo-2-methylpyridin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-2-methylpyridin-4-ol is a chemical compound with the molecular formula C6H6INO and a molecular weight of 235.02 g/mol . It is a derivative of pyridine, characterized by the presence of an iodine atom at the third position, a methyl group at the second position, and a hydroxyl group at the fourth position on the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methylpyridin-4-ol can be achieved through various methods, including the iodination of 2-methylpyridin-4-ol. One common approach involves the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure efficient iodination.
Industrial Production Methods: Industrial production of this compound often involves large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Iodo-2-methylpyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom, yielding 2-methylpyridin-4-ol.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions yield deiodinated pyridines .
Wissenschaftliche Forschungsanwendungen
3-Iodo-2-methylpyridin-4-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Iodo-2-methylpyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-5-methylpyridin-3-ol
- 2-Methoxy-5-methylpyridin-3-ol
- 3-Methylpyridine-2-carboxaldehyde
- 2-Chloro-6-iodo-5-methylpyridin-3-ol
Comparison: 3-Iodo-2-methylpyridin-4-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties compared to its analogs. The iodine atom enhances the compound’s ability to participate in substitution and reduction reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C6H6INO |
|---|---|
Molekulargewicht |
235.02 g/mol |
IUPAC-Name |
3-iodo-2-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C6H6INO/c1-4-6(7)5(9)2-3-8-4/h2-3H,1H3,(H,8,9) |
InChI-Schlüssel |
FYKJKLVIOWSLHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C=CN1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride hydrate](/img/structure/B13644560.png)

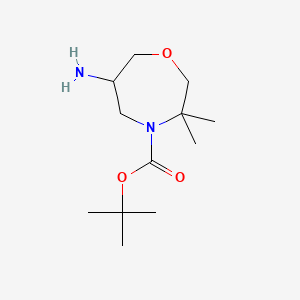
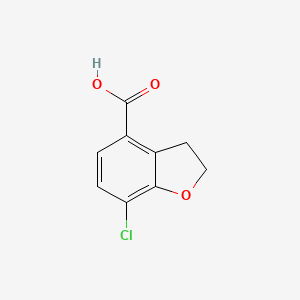
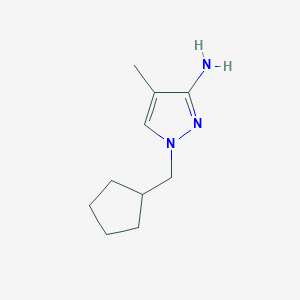

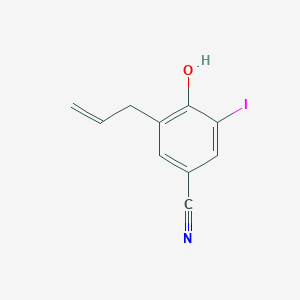
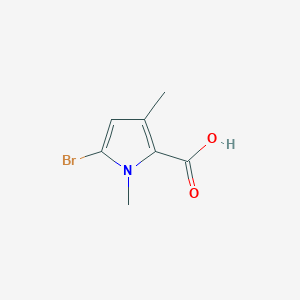
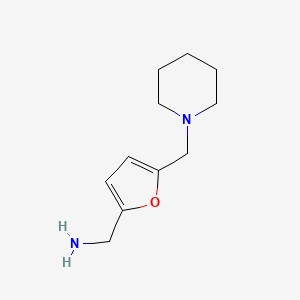
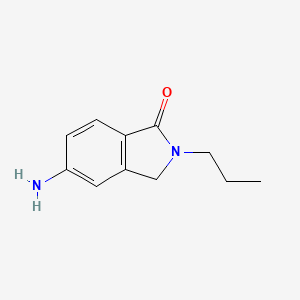
![{4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid](/img/structure/B13644629.png)
